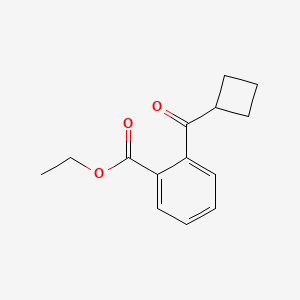

2-Carboethoxyphenyl cyclobutyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(cyclobutanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-4-3-8-11(12)13(15)10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTFLWVWPZRPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642519 | |

| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-52-8 | |

| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carboethoxyphenyl Cyclobutyl Ketone

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and beneficial physicochemical properties is relentless. 2-Carboethoxyphenyl cyclobutyl ketone, also known as ethyl 2-(cyclobutanecarbonyl)benzoate, emerges as a compound of significant interest. This molecule incorporates a cyclobutyl ketone moiety, a structural motif increasingly recognized for its ability to enhance pharmacological properties such as metabolic stability and binding affinity.[1] Its strategic placement on a phenyl ring, ortho to a carboethoxy group, presents a unique chemical architecture ripe for exploration as a versatile building block in the synthesis of complex organic molecules and potential pharmaceutical agents.

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by available data.

Core Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a molecule is the bedrock of its application in research and development. While extensive experimental data for this compound is not widely published, we can compile its core identifiers and predict certain properties based on its structure and data from closely related analogues.

Nomenclature and Identifiers:

-

Systematic Name: Ethyl 2-(cyclobutanecarbonyl)benzoate

-

Common Name: this compound

-

CAS Number: 898790-52-8

-

Molecular Formula: C₁₄H₁₆O₃

-

Molecular Weight: 232.28 g/mol

Physicochemical Data Summary:

The following table summarizes key physicochemical properties. It is important to note that where specific experimental data for the 2-isomer is unavailable, values are derived from data for the isomeric 4-carboethoxyphenyl cyclobutyl ketone and the parent compound, cyclobutyl phenyl ketone, to provide a scientifically reasoned estimation.

| Property | Value (or Estimated Value) | Source / Analogue |

| Physical State | Expected to be a liquid or low-melting solid at STP | Analogy |

| Boiling Point | > 300 °C (estimated) | Based on 4-isomer (368.2 °C at 760 mmHg)[2] |

| Density | ~1.1 g/cm³ (estimated) | Based on 4-isomer (1.147 g/cm³)[2] |

| Solubility | Miscible with most organic solvents; sparingly soluble in water | General properties of aromatic esters/ketones[3] |

| Refractive Index | ~1.5 (estimated) | Based on Cyclobutyl phenyl ketone (1.547)[4] and 4-isomer (1.55)[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct and industrially scalable method is the Friedel-Crafts acylation of ethyl benzoate.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[5][6] In this case, ethyl benzoate serves as the aromatic substrate, and cyclobutanecarbonyl chloride is the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is required as a catalyst.[7]

Causality in Experimental Design:

-

Choice of Substrate and Reagent: Ethyl benzoate is a readily available starting material.[8] Cyclobutanecarbonyl chloride can be prepared from cyclobutanecarboxylic acid.

-

Catalyst: Aluminum chloride is a powerful Lewis acid that effectively generates the highly electrophilic acylium ion from the acyl chloride. A stoichiometric amount is often necessary as both the reactant and product can complex with the catalyst.[6]

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction while remaining stable under the reaction conditions.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion. This helps to minimize the formation of side products.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Ethyl benzoate

-

Cyclobutanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.

-

Acylium Ion Formation: A solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation: A solution of ethyl benzoate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is slowly poured into a flask containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum complexes. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key structural features: the aromatic ketone, the ethyl ester, and the ortho-relationship between these two functional groups.

-

Ketone Moiety: The carbonyl group of the cyclobutyl ketone can undergo a wide range of standard ketone reactions. These include reduction to a secondary alcohol (using agents like NaBH₄), reductive amination to form amines, and Wittig-type reactions to form alkenes. The cyclobutyl ring itself is of high interest due to its strained nature, which can be exploited in further transformations. For instance, cyclobutyl aryl ketones can undergo Norrish-Yang cyclization upon UV irradiation to form bicyclo[1.1.1]pentan-2-ol derivatives, which are valuable scaffolds in drug design.[1][9]

-

Ester Moiety: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides by reaction with amines, or reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

Ortho-Relationship: The proximity of the ketone and ester groups can lead to unique intramolecular reactions. For example, under certain conditions, intramolecular aldol-type condensations or cyclizations could be envisioned. The electron-withdrawing nature of both groups deactivates the aromatic ring towards further electrophilic substitution.

Applications in Research and Drug Development

While specific applications for this compound are not yet widely documented, its structural motifs suggest significant potential, particularly in medicinal chemistry.

-

Scaffold for Drug Discovery: Phenyl ketone derivatives are known to exhibit a wide range of pharmacological activities, including hepatoprotective and anti-inflammatory properties.[10] The incorporation of a cyclobutyl ring is a modern strategy to improve drug-like properties. Cyclobutanes are considered "bioisosteres" for phenyl rings or other linkers, offering a more three-dimensional structure that can enhance binding to biological targets and improve metabolic stability.[1]

-

Building Block for Heterocycles: The dual functionality of this molecule makes it an excellent starting material for the synthesis of complex heterocyclic systems. The ketone and ester can be manipulated sequentially or in tandem to construct fused ring systems of potential pharmacological interest.

Logical Relationship of Structural Features to Application

Caption: Relationship between molecular features and potential applications.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Hazards:

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through standard organic transformations like the Friedel-Crafts acylation. The combination of a reactive ketone, a modifiable ester, and a medicinally relevant cyclobutyl moiety makes it a highly attractive building block for the synthesis of novel compounds. For researchers in drug discovery, this molecule offers a scaffold that embodies the principles of "escaping flatland," providing access to new chemical space with potentially improved pharmacological profiles. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted and expected to yield valuable insights and applications.

References

-

Ethyl 2-(chlorocarbonyl)benzoate | C10H9ClO3. PubChem. [Link]

-

Cyclobutyl phenyl ketone | C11H12O. PubChem. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

-

Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. (2025, June 24). PubMed. [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (NIH). [Link]

- CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

-

Ortho Ester : Preparation and Reactivity. (2021, December 31). YouTube. [Link]

-

REPORT Lab work: ETHYL BENZOATE. Studylib. [Link]

-

NY cyclisation of cyclobutyl phenyl ketone and manipulation of... ResearchGate. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. [Link]

-

Ethyl benzoate. Wikipedia. [Link]

-

Safety Data Sheet - ETHYL BENZOATE. (2023, June 6). directpcw. [Link]

-

Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. National Institutes of Health (NIH). [Link]

-

Friedel-Crafts Acylation. (2024, October 26). Save My Exams. [Link]

-

Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. MDPI. [Link]

-

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE | CAS#:801303-28-6. Chemsrc. [Link]

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PubMed Central. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025, November 20). PubMed. [Link]

-

ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. [Link]

-

Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

-

Ethyl benzoate. (2021, November 22). American Chemical Society. [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE | CAS#:801303-28-6 | Chemsrc [chemsrc.com]

- 3. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 4. Cyclobutyl phenyl ketone 98 5407-98-7 [sigmaaldrich.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. acs.org [acs.org]

Introduction: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 2-Carboethoxyphenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the cyclobutyl ketone moiety is a valuable scaffold, offering unique conformational constraints and metabolic profiles. When appended to a substituted aromatic system, as in this compound, the resulting molecule becomes a versatile building block for more complex chemical entities. However, its utility is predicated on an absolute, unambiguous confirmation of its structure. The presence of constitutional isomers, such as the 3- and 4-carboethoxy analogs, necessitates a rigorous, multi-technique approach to elucidation.

This guide, written from the perspective of a Senior Application Scientist, eschews a simple recitation of data. Instead, it presents a logical, self-validating workflow designed to move from a low-resolution understanding of the molecule (elemental composition) to a high-resolution, three-dimensional picture (atomic connectivity). We will explore the causality behind each experimental choice, demonstrating how data from orthogonal techniques are woven together to build an irrefutable structural proof.

Molecular Overview and Proposed Structure

Before commencing analysis, we establish the target's basic properties based on its presumed identity.

-

Compound Name: this compound

-

Molecular Formula: C₁₄H₁₆O₃

-

Molecular Weight: 232.28 g/mol

Our objective is to confirm that the synthesized product corresponds to the following structure, paying special attention to the ortho (1,2) substitution pattern on the phenyl ring.

Caption: Proposed structure of this compound.

The Integrated Spectroscopic Workflow: A Strategy of Corroboration

A single spectroscopic technique is rarely sufficient for absolute structure determination. Our approach is rooted in a logical progression, where each step validates the last and provides new information to build upon. This workflow ensures efficiency and minimizes ambiguity.

Caption: Logical workflow for spectroscopic structure confirmation.[1]

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: Our first action is to verify the most fundamental properties: molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this. Its accuracy allows us to distinguish our target (C₁₄H₁₆O₃, exact mass: 232.1099) from other potential isobaric impurities, providing a trustworthy foundation for all subsequent analyses. Electron Ionization (EI) is chosen for its tendency to produce characteristic, reproducible fragmentation patterns that offer initial structural clues.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-300 m/z.

-

Expected Data & Interpretation

-

Molecular Ion (M⁺•): A peak at m/z = 232 is expected, corresponding to the molecular weight of C₁₄H₁₆O₃. The intensity may be moderate due to fragmentation.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[2][3] For esters, characteristic losses of the alkoxy group are common.[3][4]

Caption: Predicted major fragmentation pathways in EI-MS.

-

[m/z = 205]: Loss of an ethoxy radical (•OCH₂CH₃) from the ester.

-

[m/z = 163]: α-cleavage with loss of the cyclobutylcarbonyl radical (•COC₄H₇).

-

[m/z = 149]: A highly characteristic peak for phthalate-type esters, formed via rearrangement and loss of the cyclobutyl group. This fragment strongly suggests an ortho relationship between the two substituents.

-

[m/z = 105]: Benzoyl cation, from cleavage between the phenyl ring and the ester group.

-

[m/z = 77]: Phenyl cation, from loss of CO from the benzoyl cation.

Infrared (IR) Spectroscopy: A Functional Group Census

Expertise & Causality: With the molecular formula confirmed, we use IR spectroscopy to quickly identify the functional groups present. This is a rapid and non-destructive technique. The carbonyl (C=O) bond gives a very strong and sharp absorption, making it easy to detect.[5] Crucially, we expect to see two distinct C=O stretching bands: one for the aromatic ketone and one for the ester. Their positions are diagnostic; conjugation with the aromatic ring lowers the ketone's stretching frequency, while the electronegative oxygen of the ester typically keeps its frequency higher.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty crystal is taken first and automatically subtracted.

-

Processing: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Data & Interpretation

The presence of the key functional groups is confirmed by characteristic absorption bands.

| Expected Absorption (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3070-3030 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (Cyclobutyl & Ethyl) |

| ~1725-1715 | C=O Stretch | Ester (Carboethoxy) |

| ~1690-1680 | C=O Stretch | Aromatic Ketone (Conjugated) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1280-1250 | C-O Stretch | Ester (Aryl-O linkage) |

| ~760-740 | C-H Bend | ortho-disubstitution on aromatic ring |

Self-Validation: The observation of two distinct carbonyl peaks in the expected regions provides strong, trustworthy evidence for both the ketone and ester functionalities. The C-H bend in the 760-740 cm⁻¹ region is a classic indicator of ortho-disubstitution, offering the first piece of evidence for the specific isomer we are investigating.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. We will use both ¹H and ¹³C NMR. The chemical shift of each nucleus provides information about its electronic environment, the integration in ¹H NMR tells us the relative number of protons, and the spin-spin coupling (multiplicity) reveals which nuclei are adjacent to one another. This combination allows us to piece together the molecular puzzle with high confidence.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Spectral width of ~12 ppm.

-

Relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire 512-1024 scans with proton decoupling.

-

Spectral width of ~220 ppm.

-

Expected ¹H NMR Data & Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum is the most information-rich experiment for confirming the substitution pattern. Protons alpha to a carbonyl are deshielded and appear in the 2.1-2.6 ppm range.[7] Aromatic protons typically resonate between 6.5 and 8.0 ppm.[8]

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 7.8 - 7.9 | d (doublet) | 1H | Aromatic H | ortho to ketone, deshielded |

| b | 7.5 - 7.7 | m (multiplet) | 2H | Aromatic H | Remaining aromatic protons |

| c | 7.3 - 7.4 | d (doublet) | 1H | Aromatic H | ortho to ester, deshielded |

| d | 4.3 - 4.4 | q (quartet) | 2H | -O-CH₂ -CH₃ | Adjacent to ester oxygen and CH₃ |

| e | 3.6 - 3.8 | p (pentet) | 1H | CH -C=O | α-proton on cyclobutyl ring |

| f | 2.0 - 2.4 | m (multiplet) | 4H | Cyclobutyl CH₂ | β-protons on cyclobutyl ring |

| g | 1.8 - 2.0 | m (multiplet) | 2H | Cyclobutyl CH₂ | γ-protons on cyclobutyl ring |

| h | 1.3 - 1.4 | t (triplet) | 3H | -O-CH₂-CH₃ | Coupled to O-CH₂ group |

Causality of Assignments: The ortho-disubstitution creates a distinct and complex pattern in the aromatic region, different from the more symmetric patterns expected for meta or para isomers. The downfield shift of proton 'a' is due to the anisotropic effect of the nearby ketone carbonyl. The pentet for the α-methine proton 'e' is a classic sign of a cyclobutyl ring proton coupled to four neighboring protons.

Expected ¹³C NMR Data & Interpretation (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon count and identifies the highly deshielded carbonyl carbons. Aromatic carbons absorb in the 120-150 ppm range.[9]

| Predicted δ (ppm) | Assignment | Rationale |

| ~202-205 | C=O (Ketone) | Ketone carbonyls are highly deshielded.[10] |

| ~166-168 | C=O (Ester) | Ester carbonyls are less deshielded than ketones. |

| ~135-140 | Aromatic C (quaternary) | Carbon attached to the ketone. |

| ~130-134 | Aromatic CH | Aromatic carbons. |

| ~128-130 | Aromatic C (quaternary) | Carbon attached to the ester. |

| ~61-62 | -O-CH₂ -CH₃ | Carbon attached to electronegative oxygen. |

| ~48-50 | CH -C=O | α-carbon of the ketone. |

| ~25-27 | Cyclobutyl CH₂ | β-carbons of the cyclobutyl ring. |

| ~18-20 | Cyclobutyl CH₂ | γ-carbon of the cyclobutyl ring. |

| ~14-15 | -O-CH₂-CH₃ | Terminal methyl of the ethyl group. |

Trustworthiness through Correlation: The final, irrefutable proof comes from 2D NMR experiments like COSY (H-H correlation) and HSQC (direct C-H correlation). A COSY experiment would show correlation between the ethyl protons (d and h) and within the complex cyclobutyl spin system (e, f, g). An HSQC would definitively link each proton signal to its directly attached carbon signal from the tables above, leaving no room for ambiguity.

Conclusion: A Synthesis of Evidence

The structure of this compound is confidently elucidated through a systematic and orthogonal analytical workflow. High-resolution mass spectrometry confirms the elemental formula C₁₄H₁₆O₃. FT-IR spectroscopy validates the presence of two distinct carbonyl functionalities—an ester and a conjugated ketone—along with the aromatic and aliphatic moieties. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, with the chemical shifts and coupling patterns in the aromatic region unequivocally establishing the ortho-substitution pattern. Each piece of data corroborates the others, culminating in a self-validating and trustworthy structural assignment essential for its application in research and development.

References

-

PubChem. Cyclobutyl phenyl ketone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. (2024). [Link]

-

Smith, B. C. The Carbonyl Group, Part I: Introduction. Spectroscopy Online. (2017). [Link]

-

Oregon State University. CH 336: Ketone Spectroscopy. (2020). [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

OpenOChem Learn. Ketones. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2024). [Link]

-

JoVE. Video: NMR Spectroscopy of Aromatic Compounds. (2025). [Link]

-

University of Calgary. Carbonyl compounds - IR - spectroscopy. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. Ketones | OpenOChem Learn [learn.openochem.org]

- 8. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Spectral Analysis of 2-Carboethoxyphenyl Cyclobutyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Carboethoxyphenyl cyclobutyl ketone, a molecule of interest in synthetic and medicinal chemistry. In the absence of directly published experimental spectra for this specific compound, this guide offers a robust, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features. This guide is designed to be a practical resource for researchers, offering not only a detailed spectral interpretation but also standardized protocols for data acquisition, thereby ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

The molecule this compound incorporates several key functional groups that are prevalent in pharmacologically active compounds: an aromatic ring, a ketone, an ester, and a cyclobutane moiety. The ortho-substitution pattern on the phenyl ring introduces steric and electronic effects that are critical to understanding its reactivity and spectral properties. A thorough characterization of this molecule is paramount for its potential applications in drug discovery and development, where unambiguous structural confirmation is a prerequisite.

This guide will provide a detailed roadmap for the spectral analysis of this compound, empowering researchers to confidently identify and characterize it in their own work.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are derived from the analysis of spectral data for closely related compounds, including cyclobutyl phenyl ketone and ethyl benzoate, and are grounded in the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, and ethyl ester protons. The ortho-substitution will lead to a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.2 - 8.1 | Multiplet | 4H | The electron-withdrawing ketone and ester groups will deshield the aromatic protons, causing them to appear in the downfield region. The ortho-substitution will result in complex coupling patterns. |

| Methine (CH) | 3.8 - 4.2 | Quintet | 1H | The proton on the carbon adjacent to the carbonyl group will be deshielded. |

| Methylene (CH₂) | 4.3 - 4.5 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They will be split by the neighboring methyl group. |

| Methylene (CH₂) | 1.8 - 2.5 | Multiplet | 4H | The methylene protons of the cyclobutyl ring will appear as a complex multiplet. |

| Methyl (CH₃) | 1.3 - 1.5 | Triplet | 3H | The methyl protons of the ethyl group will be split by the adjacent methylene group. |

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ketone Carbonyl (C=O) | 195 - 205 | Ketone carbonyls typically appear in this downfield region[1]. |

| Ester Carbonyl (C=O) | 165 - 175 | Ester carbonyls are generally found at a slightly higher field than ketone carbonyls[1]. |

| Aromatic Carbons | 125 - 140 | The aromatic carbons will give rise to several signals in this range. The carbons attached to the carbonyl and ester groups will be deshielded[2]. |

| Methine Carbon (CH) | 45 - 55 | The carbon of the cyclobutyl ring attached to the carbonyl group. |

| Methylene Carbon (CH₂) | 60 - 65 | The methylene carbon of the ethyl ester. |

| Methylene Carbons (CH₂) | 20 - 30 | The methylene carbons of the cyclobutyl ring. |

| Methyl Carbon (CH₃) | 10 - 15 | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong | Conjugation with the aromatic ring lowers the stretching frequency from a typical aliphatic ketone[3]. |

| C=O Stretch (Ester) | 1715 - 1730 | Strong | The ester carbonyl stretch will be at a slightly higher frequency than the ketone. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching of the aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the cyclobutyl and ethyl groups. |

| C-O Stretch (Ester) | 1200 - 1300 | Strong | Characteristic stretching vibration of the ester C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this purpose[4][5].

Predicted Molecular Ion:

-

[M]⁺• : The molecular ion peak is expected at m/z = 232, corresponding to the molecular formula C₁₄H₁₆O₃.

Predicted Key Fragmentation Patterns:

The fragmentation of this compound is expected to be complex due to the presence of multiple functional groups. Key fragmentation pathways would likely involve:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the cyclobutyl ring, or the bond between the carbonyl group and the phenyl ring[6][7].

-

McLafferty Rearrangement: If a gamma-hydrogen is available on the cyclobutyl ring, a McLafferty rearrangement could occur[7].

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z = 187.

-

Loss of ethylene (-CH₂=CH₂) from the ethoxy group , followed by loss of the remaining carboxyl group.

-

Cleavage of the cyclobutyl ring .

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, the following standardized experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[8].

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution[9].

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon[10].

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry KBr powder and press it into a transparent disk[11].

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer[12].

-

Record a background spectrum of the empty sample compartment or the salt plate.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's beam path.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

For a volatile compound, direct insertion or a GC-MS interface can be used.

-

For less volatile compounds, a direct insertion probe may be employed.

-

-

Ionization:

-

Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns[4].

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. By understanding the anticipated spectral features and the rationale behind them, scientists can more effectively identify and characterize this molecule, paving the way for its further investigation and potential applications. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of other novel organic compounds.

References

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use ¹³C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Jasperse, J. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACS Publications. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

eGyanKosh. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

University of Victoria. (2018, August 17). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. rsc.org [rsc.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Carboethoxyphenyl Cyclobutyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboethoxyphenyl cyclobutyl ketone, also known as ethyl 2-(cyclobutanecarbonyl)benzoate, is an organic molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclobutyl ketone moiety attached to an ethyl benzoate scaffold, presents a unique combination of steric and electronic properties that warrant a thorough investigation of its physicochemical characteristics. Understanding these properties is paramount for predicting its behavior in biological systems, formulating it into potential drug delivery systems, and ensuring its stability and quality throughout the drug development lifecycle.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a valuable resource for researchers by not only presenting available data but also by detailing the experimental methodologies required for its characterization. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical Structure and Identifiers

IUPAC Name: ethyl 2-(cyclobutanecarbonyl)benzoate

Molecular Formula: C₁₄H₁₆O₃[1]

Molecular Weight: 232.27 g/mol [1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that due to the limited availability of experimental data for this specific molecule, some values are estimated based on the properties of structurally related compounds such as ethyl benzoate, cyclobutyl phenyl ketone, and ethyl 2-(cyclopropanecarbonyl)benzoate.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₆O₃ | |

| Molecular Weight | 232.27 g/mol | |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on related compounds |

| Boiling Point | ~368.2 °C at 760 mmHg (Estimated for isomer) | |

| Density | ~1.147 g/cm³ (Estimated for isomer) | |

| Solubility | Predicted to be soluble in most organic solvents and poorly soluble in water. | Based on structural analogy |

| logP (o/w) | ~2.8 (Estimated for isomer) | |

| pKa | Not experimentally determined. The alpha-protons of the ketone are weakly acidic. |

Note: Some data is for the isomeric 4-Carboethoxyphenyl cyclobutyl ketone and should be considered as an estimate for the 2-isomer.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for determining the critical physicochemical parameters of this compound.

Determination of logP (Octanol-Water Partition Coefficient) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a crucial parameter for predicting a drug's lipophilicity and its ability to cross biological membranes. The shake-flask method is the gold standard for its direct experimental determination.[2]

Principle: A solution of the compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are then measured to calculate the partition coefficient.

Experimental Workflow:

Caption: Workflow for logP determination using the shake-flask method.

Detailed Protocol:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of pre-saturated water.

-

Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous phases.

-

Sampling: Carefully withdraw a sample from each phase, avoiding any cross-contamination.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for accurate quantification.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality: The pre-saturation of solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. Shaking for an extended period ensures that the system reaches a true thermodynamic equilibrium. Centrifugation is necessary for a clean separation of the phases, which is essential for accurate sampling.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a ketone like this compound, the alpha-protons to the carbonyl group are weakly acidic. Potentiometric titration is a precise method for determining pKa values.[3]

Principle: A solution of the compound is titrated with a strong base (or acid), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Experimental Workflow:

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility). The concentration should be around 10⁻⁴ M to detect a significant change in the titration curve.[3]

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest slope on the curve. The pKa is the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately determine the equivalence point.

Causality: The use of a co-solvent is necessary for compounds with low water solubility. Maintaining a constant temperature is crucial as pKa is temperature-dependent.[4] Precise additions of the titrant and accurate pH measurements are fundamental for obtaining a reliable titration curve and, consequently, an accurate pKa value.

Chemical Stability Assessment

Evaluating the chemical stability of a potential drug candidate is a critical step in its development. Stability testing provides information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] The International Council for Harmonisation (ICH) provides guidelines for stability testing.[6][7]

Principle: The compound is stored under various controlled conditions (accelerated, intermediate, and long-term) for a specified duration. Samples are withdrawn at predetermined time points and analyzed for degradation products and any changes in physical or chemical properties.

Experimental Workflow:

Caption: Workflow for chemical stability assessment according to ICH guidelines.

Detailed Protocol:

-

Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidation, light) to identify potential degradation products and establish stability-indicating analytical methods.

-

Selection of Batches: Use at least one batch of the drug substance for stability studies.

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]

-

Analytical Methods: Use validated stability-indicating analytical methods (typically HPLC with UV or MS detection) to assay the parent compound and quantify any degradation products. Physical properties such as appearance and solubility should also be monitored.

-

Evaluation: Analyze the data to determine the rate of degradation and to establish a retest period or shelf life for the drug substance.

Causality: The different storage conditions are designed to simulate the effects of long-term storage in various climatic zones and to accelerate the degradation process to predict the shelf-life more quickly. The use of stability-indicating methods is crucial to ensure that all degradation products are detected and quantified, providing a true picture of the compound's stability.

Synthesis Outline

A plausible synthetic route to this compound involves a two-step process starting from commercially available materials.

Step 1: Fischer Esterification of 2-Carboxybenzoyl chloride to Ethyl 2-(chlorocarbonyl)benzoate

This step would involve the reaction of 2-carboxybenzoyl chloride with ethanol in the presence of an acid catalyst. However, a more direct approach would be to start with phthalic anhydride.

A more likely route:

Step 1: Friedel-Crafts Acylation of Ethyl Benzoate

A more common approach would be the Friedel-Crafts acylation of ethyl benzoate with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction would likely produce a mixture of ortho and para isomers, which would require separation.

Step 2: Synthesis of this compound

A more targeted synthesis would involve the reaction of a suitable organometallic reagent derived from 2-bromobenzoate with cyclobutanecarbonitrile or cyclobutanecarboxaldehyde followed by oxidation.

A plausible laboratory synthesis could involve the following steps:

-

Protection of the carboxylic acid of 2-bromobenzoic acid as an ethyl ester. This can be achieved through Fischer esterification by reacting 2-bromobenzoic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) and heating under reflux.[8]

-

Formation of a Grignard reagent. The resulting ethyl 2-bromobenzoate can be reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.

-

Reaction with cyclobutanecarbonitrile. The Grignard reagent is then reacted with cyclobutanecarbonitrile.

-

Hydrolysis. Acidic workup and hydrolysis of the intermediate imine will yield the desired this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. While experimental data for this specific molecule is scarce, this guide offers a framework for its complete characterization, leveraging data from structurally related compounds and established scientific methodologies. For drug development professionals, a thorough understanding and experimental determination of these properties are essential for advancing a compound from a promising lead to a viable drug candidate. The provided protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

References

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

PubChem. Ethyl 2-(chlorocarbonyl)benzoate. [Link]

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Orha, L., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Avdeef, A., & Tsinman, K. (2018). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. quora.com [quora.com]

The Emergence of Cyclobutyl Ketones: A Technical Guide to Synthesis and Application in Drug Discovery

Introduction: The Strategic Value of the Cyclobutyl Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is a constant endeavor. Among the scaffolds that have garnered increasing attention are those containing the cyclobutane ring.[1] Its unique, rigid, and three-dimensional structure offers a compelling alternative to more traditional, often planar, aromatic systems.[1] The incorporation of a cyclobutane moiety can significantly enhance metabolic stability, binding affinity, and solubility, while providing a unique vector for substituent placement.[1] This guide focuses on the discovery and synthesis of novel cyclobutyl ketone derivatives, a class of compounds with significant potential for the development of new therapeutics. The ketone functionality serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations, making these derivatives particularly attractive starting points for medicinal chemistry campaigns.[1]

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of a cutting-edge synthetic strategy for accessing cis-1,3-difunctionalized cyclobutyl ketones. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and discuss the characterization and potential applications of these novel derivatives.

A Modern Synthetic Approach: The Norrish-Yang Cyclization and Palladium-Catalyzed C-C Cleavage Cascade

A significant breakthrough in the synthesis of stereochemically defined cyclobutyl ketones has been the development of a sequential C-H/C-C functionalization strategy.[2] This powerful approach provides access to valuable cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones.[2] The overall transformation is a two-step process that begins with a photochemical Norrish-Yang cyclization, followed by a ligand-enabled, palladium-catalyzed carbon-carbon bond cleavage and functionalization.[2]

Caption: A two-step synthetic strategy for cis-1,3-difunctionalized cyclobutyl ketones.

Step 1: The Norrish-Yang Cyclization

The Norrish-Yang reaction is a classic photochemical transformation that, in this context, is used to create a highly strained bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl aryl ketone.[2] The reaction proceeds via an intramolecular hydrogen abstraction by the excited ketone, followed by radical recombination to form the bicyclic alcohol.

Experimental Protocol: Norrish-Yang Cyclization of Cyclobutyl Phenyl Ketone

-

Preparation: In a quartz reaction vessel, dissolve cyclobutyl phenyl ketone (1.0 equiv.) in a suitable solvent such as benzene or acetonitrile (to a concentration of 0.05 M).

-

Degassing: Sparge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

-

Irradiation: Irradiate the solution with a 365 nm UV lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the resulting bicyclo[1.1.1]pentan-2-ol intermediate by column chromatography on silica gel.

Note: The use of a 365 nm UV source is a milder and often higher-yielding alternative to traditional mercury lamps.[1]

Step 2: Ligand-Enabled, Palladium-Catalyzed C-C Cleavage and Functionalization

The bicyclo[1.1.1]pentan-2-ol intermediate, rich in ring strain, is primed for a palladium-catalyzed C-C bond cleavage. This step is the cornerstone of the strategy, allowing for the introduction of a wide variety of functional groups with high stereocontrol, exclusively yielding the cis-1,3-disubstituted product.[2]

Experimental Protocol: Palladium-Catalyzed Arylation of a Bicyclo[1.1.1]pentan-2-ol Intermediate

-

Reaction Setup: To an oven-dried reaction vial, add the bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equiv.), the desired aryl iodide (1.5 equiv.), palladium(II) acetate (Pd(OAc)2, 10 mol%), the specified ligand (20 mol%), and silver(I) oxide (Ag2O, 2.0 equiv.).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the vial.

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C for 20 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the cis-γ-arylated cyclobutyl ketone.

Characterization of Novel Cyclobutyl Ketone Derivatives

Thorough characterization of the newly synthesized derivatives is paramount to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

| Spectroscopic Technique | Key Observables for Cyclobutyl Ketone Derivatives |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretch of the ketone. |

| ¹H NMR Spectroscopy | Signals for the protons on the cyclobutane ring, typically in the range of 1.5-3.5 ppm. Protons alpha to the ketone will be deshielded. |

| ¹³C NMR Spectroscopy | A characteristic signal for the ketone carbonyl carbon in the downfield region, typically >200 ppm. Signals for the cyclobutane ring carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, confirming its elemental composition. |

Synthetic Versatility and Structure-Activity Relationship (SAR) Considerations

The synthetic route described herein allows for the introduction of a diverse array of substituents at the 3-position of the cyclobutyl ketone. This versatility is crucial for exploring the structure-activity relationships of these novel compounds in a drug discovery context.

| Coupling Partner | Resulting Functional Group | Potential for SAR Studies |

| Substituted Aryl Iodides | Aryl | Probing electronic and steric effects on biological activity. |

| Alkenyl Iodides | Alkenyl | Introduction of conformational flexibility and potential Michael acceptors. |

| Alkynyl Iodides | Alkynyl | Rigid linker for extending the molecule to other binding pockets. |

The ketone functionality itself is a gateway to further derivatization, including reduction to the corresponding alcohol or alkane, or conversion to oximes, hydrazones, and other functionalities, further expanding the chemical space available for optimization.[1]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

While the biological activity of the newly synthesized cyclobutyl ketone derivatives would need to be determined through screening, their structural features make them promising candidates as inhibitors of various enzyme classes, particularly kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A prime example of a clinically relevant kinase signaling pathway is the one driven by the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML).[3] Small molecule tyrosine kinase inhibitors (TKIs) that target Bcr-Abl have revolutionized the treatment of CML.[3] The development of novel scaffolds, such as cyclobutyl ketones, could lead to the discovery of new kinase inhibitors with improved potency, selectivity, or resistance profiles.

Caption: A simplified representation of the Bcr-Abl signaling pathway and potential inhibition by a novel cyclobutyl ketone derivative.

The rigid, three-dimensional nature of the cyclobutyl ketone scaffold could allow for novel interactions with the ATP-binding pocket of kinases, potentially leading to the development of next-generation inhibitors.

Conclusion and Future Directions

The discovery of novel cyclobutyl ketone derivatives is an exciting frontier in medicinal chemistry. The synthetic strategies outlined in this guide provide a robust and versatile platform for the creation of diverse libraries of these compounds. The unique structural and physicochemical properties of the cyclobutyl motif, coupled with the synthetic tractability of the ketone handle, make these derivatives highly attractive for hit-to-lead and lead optimization campaigns. Future work in this area will undoubtedly focus on the large-scale synthesis of these compounds for high-throughput screening against a variety of biological targets, with the ultimate goal of discovering new and effective therapeutics for a range of human diseases.

References

-

Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. (2023, December 1). In Wikipedia. [Link]

- Hantschel, O., & Superti-Furga, G. (2004). Structure and regulation of ABL kinases. Nature Reviews Molecular Cell Biology, 5(12), 955-967.

-

Schematic representation of the BCR-ABL1 signaling pathways targeted by non ABL-directed inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023). National Institutes of Health. [Link]

-

Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023). PubMed. [Link]

-

Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (2023). ResearchGate. [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Strategic Application of 2-Carboethoxyphenyl Cyclobutyl Ketone in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the quest for chemical scaffolds that offer novel three-dimensional topologies and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. This guide introduces 2-Carboethoxyphenyl cyclobutyl ketone, a structurally distinct molecule poised for significant applications in medicinal chemistry. While direct literature on this specific entity is sparse, its constituent moieties—the cyclobutane ring and the ortho-substituted phenyl ketone—are well-established pharmacophoric elements. This document will provide a forward-looking analysis, grounded in established chemical principles and analogous research, to outline the synthesis, potential therapeutic applications, and strategic value of this compound. We will explore its role as a versatile synthetic intermediate and a potential scaffold for developing novel therapeutics, particularly by leveraging the advantageous properties of the cyclobutane motif.

Introduction: The Imperative for Spatial Diversity in Drug Design

The drive to escape "flatland" in medicinal chemistry—the over-reliance on planar, aromatic structures—has led to a renaissance in the use of saturated carbocycles.[1] Among these, the cyclobutane ring has garnered increasing attention for its unique structural and conformational properties.[2] Its puckered, three-dimensional geometry can enhance pharmacological properties such as metabolic stability and binding efficiency by providing a rigid scaffold that can orient substituents in precise vectors.[3] When incorporated into a molecule like This compound , the cyclobutane ring, in concert with the electronically-tuned phenyl ketone, creates a platform for generating a new chemical space for drug candidates.

This guide will deconstruct the potential of this molecule, starting with its fundamental chemical profile and plausible synthetic routes.

Molecular Profile: this compound

The subject of this guide is a molecule with the systematic IUPAC name (2-ethoxycarbonylphenyl)(cyclobutyl)methanone. Its structure integrates a cyclobutyl ketone with a benzene ring bearing an ethyl ester at the ortho position. This specific arrangement suggests several key features relevant to medicinal chemistry:

-

Rigid Cyclobutyl Scaffold : Confers a defined 3D geometry, which can be exploited for precise interactions with biological targets.[4]

-

Ortho-Substituted Phenyl Ring : The carboethoxy group can act as a hydrogen bond acceptor, a steric director for further reactions, or a handle for derivatization.

-

Ketone Linker : The ketone functionality is a common pharmacophoric element and can participate in various biological interactions or serve as a synthetic handle for further modifications.[5]

Below is the chemical structure of the molecule.

Figure 1: Chemical structure of this compound.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Grignard-Based Acylation

A robust approach involves the Grignard reaction between a cyclobutyl magnesium halide and a suitable ortho-substituted benzoyl derivative.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Framework for the Preliminary Bioactivity Investigation of 2-Carboethoxyphenyl cyclobutyl ketone

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel chemical entities presents both an opportunity and a challenge: identifying potential therapeutic value from a vast chemical space. This guide outlines a strategic, multi-tiered framework for conducting a preliminary bioactivity investigation of the novel compound, 2-Carboethoxyphenyl cyclobutyl ketone. As direct biological data for this specific molecule is not present in existing literature, this document provides a rationale and detailed protocols for an efficient, evidence-based initial screening cascade. The approach integrates in silico predictive modeling with foundational in vitro assays, prioritizing early assessment of safety and broad-spectrum activity to guide future, more targeted research. We will delve into the causality behind experimental choices, grounded in the structural motifs of the molecule—the cyclobutyl and carboethoxyphenyl groups—which are associated with favorable pharmacological properties in medicinal chemistry.

Introduction: Rationale and Strategic Overview

The compound this compound is a novel chemical entity. Its structure combines two key motifs of interest in medicinal chemistry: a cyclobutane ring and an ortho-disubstituted phenyl ketone.

-

The Cyclobutane Moiety: Cyclobutane rings are increasingly incorporated into drug candidates to enhance pharmacological properties such as metabolic stability and binding efficiency.[1] Their unique, rigid geometry can serve as a bioisostere for more common linkers or aromatic rings, offering improved three-dimensional diversity.[1] Natural and synthetic cyclobutane-containing compounds have demonstrated a range of biological effects, including antimicrobial and antibacterial activities.[2]

-

The Phenyl Ketone Moiety: The substituted phenyl group is a ubiquitous scaffold in bioactive molecules, with derivatives showing activities such as anti-inflammatory and cardiotonic effects.[3][4]

Given this structural composition, a logical starting point for investigation is to assess general cytotoxicity, broad-spectrum antimicrobial effects, and potential for enzyme modulation. Our proposed workflow is designed to maximize data generation while conserving resources, beginning with computational predictions before moving to targeted, high-throughput in vitro assays.

Figure 1: High-level workflow for the preliminary bioactivity assessment of a novel compound.

Phase 1: In Silico First-Pass Assessment

Expertise & Rationale: Before committing to wet-lab experiments, a computational assessment is an indispensable, cost-effective first step in modern drug discovery.[5] In silico tools predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule, helping to identify potential liabilities early.[6][7] This proactive approach has been shown to significantly reduce drug failure rates attributed to poor pharmacokinetics.[8] By modeling the compound's properties, we can anticipate challenges (e.g., poor solubility) and tailor our experimental designs accordingly.

Protocol: ADMET Prediction

-

Obtain SMILES String: Convert the chemical name "this compound" into its canonical SMILES (Simplified Molecular Input Line Entry System) representation. For this compound, a likely SMILES string is CCOC(=O)c1ccccc1C(=O)C2CCC2.

-

Utilize Web-Based Tools: Input the SMILES string into multiple, freely available ADMET prediction servers to cross-validate results. The use of several tools is recommended as the accuracy of predictions depends on the underlying algorithms and datasets used.[6]

-

swissADME: Provides insights into physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness.

-

pkCSM: Predicts ADMET properties, including intestinal absorption, blood-brain barrier permeability, CYP450 inhibition, and various toxicity endpoints.

-

ProTox-II: Focuses on predicting various toxicity endpoints, including organ toxicity and toxicological pathways.

-

-

Analyze and Consolidate Data: Compile the predictions into a summary table. Pay close attention to warnings such as potential for hERG inhibition, poor aqueous solubility, or predicted mutagenicity.

Data Presentation: Predicted ADMET Profile

| Parameter | Predicted Value/Classification | Implication for In Vitro Testing |

| Physicochemical | ||

| Molecular Weight | ~232 g/mol | Favorable (within Lipinski's Rule of Five) |

| LogP (Lipophilicity) | 2.5 - 3.5 | Moderate lipophilicity; may require DMSO for stock solutions. |

| Water Solubility | Poorly soluble | Confirms need for organic solvent (DMSO) for stock preparation. |

| Pharmacokinetics | ||

| GI Absorption (Human) | High | Potential for oral bioavailability if developed further. |

| Blood-Brain Barrier (BBB) | Low permeability predicted | Less likely to have CNS effects (positive or negative). |

| CYP2D6 Inhibitor | Predicted "Yes" | Potential for drug-drug interactions. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Mutagenicity (AMES test) | Predicted "No" | Low likelihood of being mutagenic. |

| Hepatotoxicity | Predicted "Yes" (Low) | Warrants careful cytotoxicity testing against liver cell lines. |